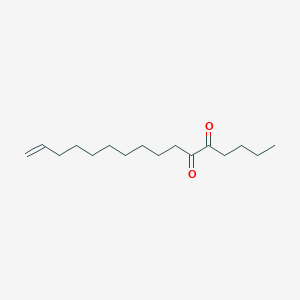
2,2,3-Trifluoro-3-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trifluoro-3-methylbutane is an organic compound that belongs to the class of alkanes It is characterized by the presence of three fluorine atoms and a methyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trifluoro-3-methylbutane can be achieved through several methods. One common approach involves the fluorination of 3-methylbutane using a fluorinating agent such as elemental fluorine or a fluorine-containing compound. The reaction typically requires controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes often utilize specialized equipment to handle the reactive fluorine gas and ensure safety. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3-Trifluoro-3-methylbutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include trifluoromethyl alcohols or acids.
Reduction: The compound can be reduced to form hydrocarbons with fewer fluorine atoms.
Substitution: Substituted products with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
2,2,3-Trifluoro-3-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.
Industry: The compound’s unique properties make it useful in the development of materials with specific characteristics, such as increased stability or reactivity.
Wirkmechanismus
The mechanism by which 2,2,3-Trifluoro-3-methylbutane exerts its effects depends on the specific reactions it undergoes. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Fluorine’s high electronegativity can affect the electron distribution within the molecule, leading to unique reaction pathways and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethanol: Another fluorinated compound with applications in organic synthesis and as a solvent.
2,2,3-Trifluoropropane: A related compound with similar fluorination but a different carbon backbone.
3,3,3-Trifluoropropene: An unsaturated fluorinated compound used in various chemical reactions.
Uniqueness
2,2,3-Trifluoro-3-methylbutane is unique due to its specific substitution pattern and the presence of both a methyl group and three fluorine atoms. This combination of features imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
87517-38-2 |
|---|---|
Molekularformel |
C5H9F3 |
Molekulargewicht |
126.12 g/mol |
IUPAC-Name |
2,2,3-trifluoro-3-methylbutane |
InChI |
InChI=1S/C5H9F3/c1-4(2,6)5(3,7)8/h1-3H3 |
InChI-Schlüssel |
CCJLENSREHVIFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



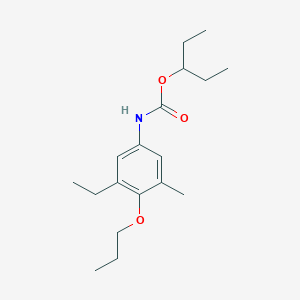
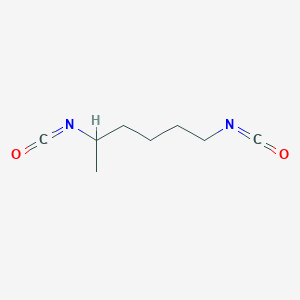
![N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine](/img/structure/B14405539.png)


![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)
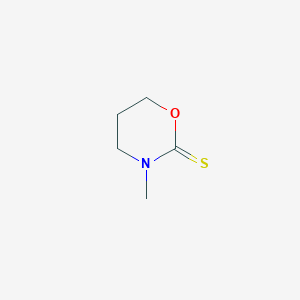
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)
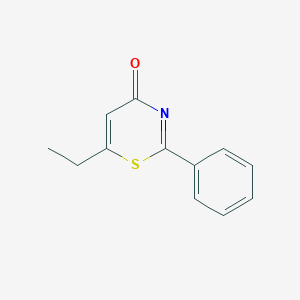
![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)
![Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane](/img/structure/B14405584.png)

